molecular formula C11H11ClO6S B1599694 (4-(Chlorosulfonyl)phenyl)methylene diacetate CAS No. 69232-47-9

(4-(Chlorosulfonyl)phenyl)methylene diacetate

Cat. No.: B1599694
CAS No.: 69232-47-9
M. Wt: 306.72 g/mol
InChI Key: MUXCHHLNVLPPPB-UHFFFAOYSA-N
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Description

(4-(Chlorosulfonyl)phenyl)methylene diacetate is an organic compound with the molecular formula C11H11ClO6S. It is characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to a methylene diacetate moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

(4-(Chlorosulfonyl)phenyl)methylene diacetate has several applications in scientific research:

Safety and Hazards

The compound is classified as dangerous . It has hazard statements H302 and H314 . The precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P330, P363, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Chlorosulfonyl)phenyl)methylene diacetate typically involves the reaction of 4-chlorosulfonylbenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general procedure involves dissolving 4-chlorosulfonylbenzaldehyde in dichloromethane, followed by the addition of triethylamine and butylamine at 0°C. The mixture is then stirred at room temperature for 30 minutes, quenched with water, and extracted with dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(Chlorosulfonyl)phenyl)methylene diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and sulfonate esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (4-(Chlorosulfonyl)phenyl)methylene diacetate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their structure and function. The compound can inhibit enzyme activity by reacting with active site residues, thereby blocking substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

  • (4-(Chlorosulfonyl)phenyl)methanol
  • (4-(Chlorosulfonyl)phenyl)acetic acid
  • (4-(Chlorosulfonyl)phenyl)ethyl acetate

Uniqueness

(4-(Chlorosulfonyl)phenyl)methylene diacetate is unique due to its methylene diacetate moiety, which provides additional reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications in organic synthesis and industrial processes .

Properties

IUPAC Name

[acetyloxy-(4-chlorosulfonylphenyl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO6S/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)19(12,15)16/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXCHHLNVLPPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474388
Record name [4-(Chlorosulfonyl)phenyl]methylene diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69232-47-9
Record name [4-(Chlorosulfonyl)phenyl]methylene diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of p-toluenesulfonyl chloride (40.2 g) in acetic acid:acetic anhydride (800 mL, 1:1) was treated with conc. sulfuric acid (64 mL, 5 equivalents) at 0-5° C. Chromium trioxide (80 g, 4 equivalents) was added at such a rate that the temperature remained below 10° C. The mixture was stirred at 5-10° C. until reaction was completed as indicated by TLC. The mixture was quenched with ice water (2 L), and the solids were filtered, washed with water, and dried. The solids were combined with saturated NaHCO3 (1 L) at 25° C. for 2 hrs, filtered, dissolved in dichloromethane (1 L), dried over Na2SO4, filtered and concentrated. The residue was recrystallized from 2-3 volumes of hot acetone/pentane and cooling for 16 hrs. The crystals are filtered, and washed with cold pentane to give the product (24 g, 38%). 1H NMR (CDCl3): δ 8.09 (d, J=9 Hz, 2H), 7.77 (d, J=9 Hz, 2H), 7.73 (s, 1H), 2.16 (s, 6H).
Quantity
40.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
catalyst
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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